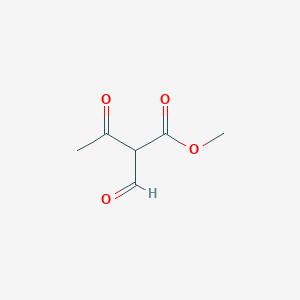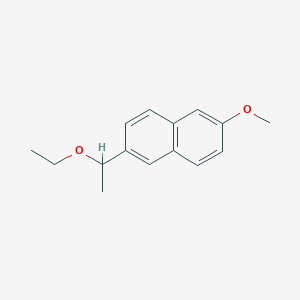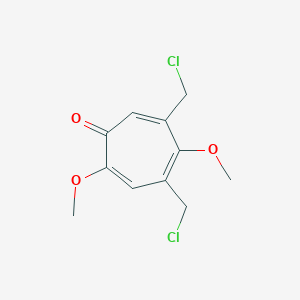
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes two chloromethyl groups and two methoxy groups attached to a cycloheptatrienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and chloromethylating agents.
Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride. This step introduces the chloromethyl groups at the 4 and 6 positions of the benzaldehyde derivative.
Cyclization: The intermediate product undergoes cyclization to form the cycloheptatrienone ring. This step may require specific reaction conditions, such as elevated temperatures and the use of a strong acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the methoxy groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloromethyl-2,5-dimethoxybenzene: Similar structure but lacks the cycloheptatrienone ring.
2,5-Dimethoxybenzaldehyde: Precursor in the synthesis of the target compound.
4,6-Bis(bromomethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one: Similar compound with bromomethyl groups instead of chloromethyl groups.
Uniqueness
4,6-Bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one is unique due to its combination of chloromethyl and methoxy groups on a cycloheptatrienone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
114932-74-0 |
|---|---|
Formule moléculaire |
C11H12Cl2O3 |
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
4,6-bis(chloromethyl)-2,5-dimethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C11H12Cl2O3/c1-15-10-4-8(6-13)11(16-2)7(5-12)3-9(10)14/h3-4H,5-6H2,1-2H3 |
Clé InChI |
FXGDKIXACHRQHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=CC1=O)CCl)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
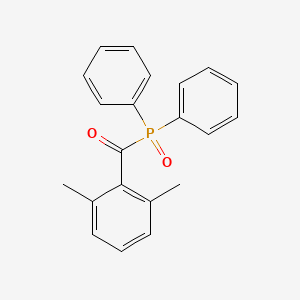
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
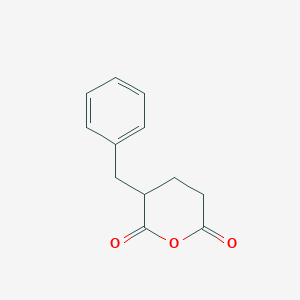
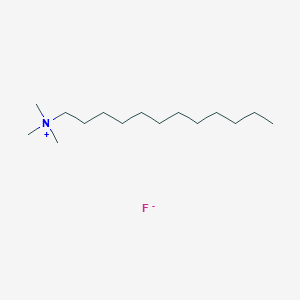
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
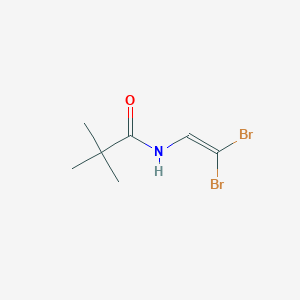
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
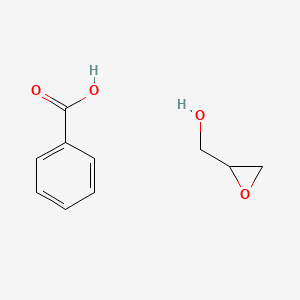
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
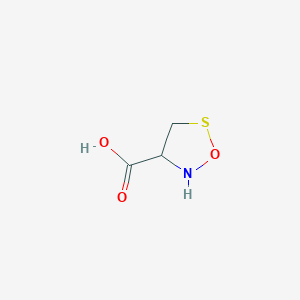
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
